molecular formula C22H26N2O3S B2639469 Benzyl (2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)carbamate CAS No. 1705330-81-9

Benzyl (2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)carbamate

Cat. No.: B2639469
CAS No.: 1705330-81-9
M. Wt: 398.52
InChI Key: CQXUTJRXIKCFRA-UHFFFAOYSA-N
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Description

Benzyl (2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)carbamate is a complex organic compound that belongs to the class of carbamates. This compound features a benzyl group, a thiazepane ring, and a carbamate functional group, making it a molecule of interest in various fields of scientific research due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)carbamate typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the core structure.

Scientific Research Applications

Benzyl (2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl (2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)carbamate involves its interaction with specific molecular targets within biological systems. The thiazepane ring and carbamate group are believed to play crucial roles in its biological activity, potentially interacting with enzymes or receptors to exert its effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in inhibiting bacterial cell wall synthesis and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)carbamate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

benzyl N-[2-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3S/c1-17-7-5-6-10-19(17)20-11-12-24(13-14-28-20)21(25)15-23-22(26)27-16-18-8-3-2-4-9-18/h2-10,20H,11-16H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXUTJRXIKCFRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(CCS2)C(=O)CNC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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